molecular formula C16H22BNO3 B11843056 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 919119-61-2

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B11843056
CAS No.: 919119-61-2
M. Wt: 287.2 g/mol
InChI Key: AAUQGODVSUVOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boronic ester derivative of indole Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Boronic Ester: The boronic ester can be formed by reacting the corresponding boronic acid with a diol, such as pinacol, under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the boronic ester, converting it to the corresponding borane or borohydride.

    Substitution: The indole ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products can include 5-methoxy-2-methyl-7-formyl-1H-indole or 5-methoxy-2-methyl-7-carboxy-1H-indole.

    Reduction: Products can include the corresponding borane or borohydride derivatives.

    Substitution: Products can include halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.

Biology

    Biological Probes: Indole derivatives are often used as biological probes due to their ability to interact with various biomolecules.

Medicine

    Drug Development: Indole derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Boronic esters are used in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole would depend on its specific application. In cross-coupling reactions, the boronic ester group participates in the formation of a carbon-carbon bond through a palladium-catalyzed mechanism. The indole core can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

    7-Bromo-5-methoxy-2-methyl-1H-indole: Contains a bromine atom instead of the boronic ester, leading to different reactivity.

    5-Methoxy-2-methyl-1H-indole-3-carboxaldehyde: Contains an aldehyde group, which can undergo different types of reactions.

Uniqueness

The presence of the boronic ester group in 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole makes it particularly valuable in cross-coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds

Properties

CAS No.

919119-61-2

Molecular Formula

C16H22BNO3

Molecular Weight

287.2 g/mol

IUPAC Name

5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C16H22BNO3/c1-10-7-11-8-12(19-6)9-13(14(11)18-10)17-20-15(2,3)16(4,5)21-17/h7-9,18H,1-6H3

InChI Key

AAUQGODVSUVOLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.